Methyl 5-amino-2-chloro-4-fluorobenzoate
Description
Structural Significance in Organic Synthesis
The arrangement of functional groups in halogenated aminobenzoate esters provides a versatile platform for a wide array of chemical transformations. The amino group, a nucleophile, can readily participate in reactions such as acylation and alkylation. smolecule.com The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. smolecule.comgoogle.com Furthermore, the aromatic ring is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups. smolecule.com The presence of halogen atoms, such as chlorine and fluorine, introduces additional reaction sites for nucleophilic aromatic substitution and cross-coupling reactions, significantly expanding the synthetic possibilities.
Overview of Methyl 5-amino-2-chloro-4-fluorobenzoate as a Synthetic Intermediate
This compound is a prime example of a halogenated aminobenzoate ester that serves as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.com Its structure, featuring a strategically substituted benzene (B151609) ring, makes it a valuable precursor in various chemical industries. The interplay of the amino, chloro, fluoro, and methyl ester groups allows for sequential and selective modifications, enabling the construction of elaborate molecular architectures.
Interactive Table: Properties of this compound
| Property | Value |
| CAS Number | 141772-31-8 |
| Molecular Formula | C8H7ClFNO2 |
| Molecular Weight | 203.6 g/mol |
Research Landscape and Emerging Applications
The research surrounding this compound and related halogenated aminobenzoate esters is continually evolving. A primary application of this compound is as an intermediate in the synthesis of agrochemicals, particularly herbicides. smolecule.comchemicalbook.com For instance, it is a key building block for saflufenacil, a herbicide used to control broadleaf weeds. chemicalbook.com The unique substitution pattern of the aromatic ring is critical for the biological activity of the final product. smolecule.com
The synthetic utility of this compound is rooted in its reactivity. The amino group can be transformed into other functionalities, and the halogen atoms can be replaced through various substitution reactions. A common synthetic route to this compound involves the nitration of a corresponding benzoic acid derivative, followed by reduction of the nitro group to an amine and subsequent esterification. chemicalbook.com For example, one documented synthesis starts from 2-chloro-4-fluoro-5-nitrobenzoic acid, which is first esterified with methanol (B129727) and then reduced using hydrogen gas over a palladium on carbon catalyst to yield the final product. chemicalbook.com
Interactive Table: Synthesis Reaction Details
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 1. CH3OH, H2SO4 | 1. Reflux | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | - |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 2. H2, 10% Pd/C | 2. 1 atm, 12h | This compound | 86% |
The continued exploration of reactions involving halogenated aminobenzoate esters is expected to unveil new synthetic methodologies and lead to the development of novel compounds with valuable applications in pharmaceuticals and materials science. The ability to fine-tune the electronic and steric properties of these molecules through strategic halogenation and functional group manipulation makes them a cornerstone of modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLIRSFYJTUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441400 | |
| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141772-31-8 | |
| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl 5-amino-2-chloro-4-fluorobenzoate
The primary and most well-documented method for synthesizing this compound involves a two-step process starting from 2-Chloro-4-fluoro-5-nitrobenzoic acid. This process includes the esterification of the carboxylic acid followed by the reduction of the nitro group.
Esterification of 2-Chloro-4-fluoro-5-nitrobenzoic Acid and Subsequent Nitro Group Reduction.chemicalbook.com
The initial step in the principal synthetic route is the conversion of 2-Chloro-4-fluoro-5-nitrobenzoic acid to its methyl ester, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. chemicalbook.com This is a standard esterification reaction.
This transformation is typically achieved through an acid-catalyzed esterification, commonly known as Fischer esterification. The reaction involves heating a solution of 2-Chloro-4-fluoro-5-nitrobenzoic acid in methanol (B129727), which acts as both the solvent and the reactant, in the presence of a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com The process is carried out under reflux conditions for several hours to drive the equilibrium towards the formation of the ester. chemicalbook.com
Following the successful esterification, the subsequent and final step is the reduction of the nitro group on the Methyl 2-chloro-4-fluoro-5-nitrobenzoate intermediate to form the desired amino group, yielding this compound. chemicalbook.com A widely used and efficient method for this transformation is catalytic hydrogenation. chemicalbook.com This process typically involves reacting the nitro-substituted ester with hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com Common catalysts for this reaction include platinum or palladium on a carbon support. The reaction is generally carried out in a solvent such as ethanol (B145695). chemicalbook.com
Table 1: Key Synthetic Intermediates and Final Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 141772-31-8 | C8H7ClFNO2 | 203.60 |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | C7H3ClFNO4 | 219.55 |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Not Available | C8H5ClFNO4 | 233.58 |
Exploration of Alternative Precursors and Analogous Routes.google.compatsnap.com
Research into alternative synthetic strategies has explored different starting materials and reaction pathways to produce 2-Chloro-4-fluoro-5-nitrobenzoic acid, the key precursor. One such method begins with 2-chloro-4-fluorotoluene (B151448). google.com This alternative route involves the photochlorination of 2-chloro-4-fluorotoluene to synthesize 2-chloro-4-fluorobenzylidene dichloride. This intermediate then undergoes nitration with a mixed acid (sulfuric and nitric acid), followed by a hydrolysis-oxidation step to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com Another approach involves the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride, which can then be converted to the desired benzoic acid derivative. patsnap.com These alternative routes offer different precursor options for the synthesis of the final product.
Functional Group Interconversions and Reactivity of this compound
The chemical behavior of this compound is largely dictated by the reactivity of its functional groups, particularly the aromatic amino group.
Reactivity of the Aromatic Amino Group.google.com
The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. One of the most common reactions involving aromatic amines is diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at low temperatures. google.com The resulting diazonium salt is a highly useful intermediate that can be subjected to a wide range of subsequent reactions, known as Sandmeyer or related reactions. For instance, the diazonium group can be replaced by a variety of substituents, including halogens, cyano groups, and hydroxyl groups, providing a powerful tool for further functionalization of the aromatic ring. google.com This reactivity makes this compound a valuable building block in the synthesis of more complex molecules.
Derivatization via Amination Reactions
The primary amino group on the benzene (B151609) ring is a key site for derivatization. As a nucleophile, it readily participates in reactions with a wide range of electrophiles.
Acylation and Sulfonylation: The amino group can be acylated through reaction with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions convert the basic amino group into neutral, and often crystalline, derivatives. For instance, the amino group could be reacted with ethyl chloroformate to produce an ethyl carbamate (B1207046) derivative, a common protecting group strategy in multi-step synthesis. nih.gov
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride | N-acetyl amide |
| Carbamate Formation | Ethyl Chloroformate | Ethyl Carbamate |
| Sulfonylation | Toluenesulfonyl Chloride | Tosylamide |
Potential for Diazotization and Subsequent Transformations
The aromatic primary amino group of this compound can be converted into a highly versatile diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). numberanalytics.comwikipedia.org
The resulting aryl diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.org This reaction allows for the replacement of the diazonium group with a range of other substituents. wikipedia.orglscollege.ac.inorganic-chemistry.org
Sandmeyer and Related Reactions:
Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chlorine or bromine atom, respectively. wikipedia.org This would lead to the formation of methyl 2,5-dichloro-4-fluorobenzoate or methyl 5-bromo-2-chloro-4-fluorobenzoate.
Cyanation: The use of copper(I) cyanide (CuCN) facilitates the introduction of a nitrile (-CN) group, a valuable precursor for carboxylic acids, amines, and other functional groups. wikipedia.org
Hydroxylation: Heating the diazonium salt in water can introduce a hydroxyl group, although this reaction can sometimes have competing side reactions. wikipedia.org
These transformations significantly expand the synthetic utility of the parent molecule, enabling the creation of a diverse array of substituted benzoates.
Transformations of the Methyl Ester Moiety
The methyl ester group provides another avenue for chemical modification, primarily through nucleophilic acyl substitution.
Hydrolysis to the Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid, under either acidic or basic conditions. chemicalbook.com
Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methoxide. A final acidification step is required to protonate the resulting carboxylate salt and yield the free carboxylic acid.
Acid-Catalyzed Hydrolysis: This reversible reaction is carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., sulfuric acid). tcu.edu The equilibrium is driven towards the products by using a large excess of water.
The resulting carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid, is itself a useful intermediate, for example in the synthesis of the herbicide Saflufenacil. chemicalbook.com
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu For this compound, this allows the methyl group to be exchanged for other alkyl groups (e.g., ethyl, propyl). This reaction can also be catalyzed by either acid or base. masterorganicchemistry.com
In an acid-catalyzed process, the alcohol acts as the nucleophile and is typically used as the solvent to drive the equilibrium toward the desired product. masterorganicchemistry.comyoutube.com For example, refluxing the methyl ester in ethanol with an acid catalyst would produce ethyl 5-amino-2-chloro-4-fluorobenzoate. In a base-catalyzed reaction, a stoichiometric amount of an alkoxide (e.g., sodium ethoxide) is used as the nucleophile. ucla.edumasterorganicchemistry.com
| Reaction | Reagents | Key Condition | Final Product |
| Base-Catalyzed Hydrolysis | NaOH (aq), then H₃O⁺ | Heat | Carboxylic Acid |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heat, Excess H₂O | Carboxylic Acid |
| Acid-Catalyzed Transesterification | R'OH, H₂SO₄ (cat.) | Heat, Excess R'OH | New Ester (R') |
| Base-Catalyzed Transesterification | R'O⁻Na⁺ | Stoichiometric Base | New Ester (R') |
Reactivity of Halogen Substituents (Chlorine and Fluorine)
The presence of two different halogens on the aromatic ring allows for transformations via nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution is a key reaction for modifying the halogenated ring. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com In this compound, the methyl ester group at C-1 is electron-withdrawing, activating the ring towards nucleophilic attack. Conversely, the amino group at C-5 is strongly electron-donating, which tends to deactivate the ring for this type of reaction.
The regioselectivity of the substitution is determined by the positions of these groups. The electron-withdrawing ester group activates the ortho (C-2) and para (C-4) positions. The reactivity of the halogens is also critical. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Due to fluorine's high electronegativity, it polarizes the C-F bond to a greater extent, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. reddit.comstackexchange.com Consequently, in activated systems, fluoride (B91410) is generally a better leaving group than chloride. libretexts.orgnih.gov
Given these factors, nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the fluorine atom. This is because the C-4 position is activated by the para ester group and the C-F bond is more susceptible to attack than the C-Cl bond in SNAr reactions.
Role in Metal-Catalyzed Cross-Coupling Reactions
The presence of a halogen (chlorine) on the aromatic ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific documented examples of this exact compound in such reactions are not extensively reported in readily available literature, its structural motifs suggest potential utility in reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings.
The chlorine atom can act as a leaving group in the oxidative addition step to a low-valent palladium catalyst. For instance, in a hypothetical Suzuki coupling, the chloro-substituted benzoate (B1203000) could be coupled with an organoboron reagent to form a new carbon-carbon bond, leading to more complex biaryl structures. Similarly, in a Buchwald-Hartwig amination, the chloro group could be displaced by an amine, forming a new carbon-nitrogen bond. The efficiency of these potential couplings would be influenced by the choice of palladium precursor, the supporting ligand, the base, and the reaction conditions. The electronic nature of the other substituents on the ring, namely the electron-donating amino group and the electron-withdrawing fluoro and ester groups, would also play a crucial role in the reactivity of the C-Cl bond.
Process Optimization and Scale-Up Considerations
The industrial viability of any synthetic process hinges on its efficiency, cost-effectiveness, and scalability. For the synthesis of this compound, which is typically prepared via the reduction of its nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, several factors must be optimized.
Catalytic System Influence on Reaction Efficiency
The reduction of the aromatic nitro group is a critical step in the synthesis of this compound. The choice of the catalytic system is paramount to achieving high yield and selectivity, especially given the presence of other reducible or sensitive functional groups.
A common method for this transformation is catalytic hydrogenation. The selection of the catalyst can significantly impact the reaction's efficiency.
Table 1: Comparison of Potential Catalytic Systems for Nitro Group Reduction
| Catalyst System | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity, good selectivity, widely used. rsc.org | Cost of palladium, potential for deactivation. |
| Raney Nickel (Raney-Ni) | Lower cost than palladium, high activity. | Pyrophoric nature requires careful handling, potential for lower selectivity. |
| Iron-based Catalysts (e.g., Fe/HCl) | Very low cost, environmentally benign. | Often requires stoichiometric amounts, can generate significant waste. |
| Noble Metal-Free Catalysts (e.g., Ni, Co, Cu) | Lower cost, reduced environmental impact. | May require higher temperatures and pressures, mechanism can differ from noble metals. rsc.orgbohrium.com |
Research into the hydrogenation of substituted nitroaromatics has shown that the mechanism on non-noble metals like nickel can differ from that on noble metals like platinum. rsc.org On nickel, the reaction may proceed through an initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps. rsc.org This mechanistic understanding is crucial for optimizing the catalyst to enhance activity and selectivity. For instance, supported nickel catalysts have demonstrated high activity and chemoselectivity for the hydrogenation of various substituted nitroarenes under mild conditions. bohrium.com The choice of support material can also influence the catalytic performance.
Solvent and Reaction Condition Optimization
The selection of an appropriate solvent and the optimization of reaction conditions such as temperature, pressure, and reaction time are critical for maximizing yield and purity, as well as for ensuring a safe and scalable process.
For the catalytic hydrogenation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate, a range of solvents could be considered. The choice of solvent can influence catalyst activity, substrate solubility, and side reactions.
Table 2: Potential Solvents for the Synthesis of this compound
| Solvent | Properties and Considerations |
| Ethyl Acetate (B1210297) | Commonly used, good solubility for many organic compounds, relatively easy to remove. rsc.org |
| Methanol/Ethanol | Good solvents for hydrogenation, can participate in transesterification as a side reaction. |
| Tetrahydrofuran (THF) | Good solvent, but can form peroxides. |
| Toluene/Xylene | Higher boiling points allow for higher reaction temperatures. |
| Water | Green solvent, but solubility of organic substrates can be low. |
A documented synthesis of this compound utilizes ethyl acetate as the solvent with a 10% Pd/C catalyst, running for 12 hours under a hydrogen atmosphere. rsc.org Optimization of this process would involve systematically varying the reaction parameters. For example, increasing the temperature might reduce the reaction time but could also lead to the formation of byproducts. Conversely, lower temperatures might increase selectivity but require longer reaction times. researchgate.net Pressure is another key variable in catalytic hydrogenation; higher hydrogen pressure generally increases the reaction rate. Finding the optimal balance between these parameters is essential for an efficient and economical industrial process.
Advanced Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of Methyl 5-amino-2-chloro-4-fluorobenzoate, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The coupling patterns and chemical shifts of these protons are influenced by the surrounding substituents. The fluorine atom, with a nuclear spin of 1/2, will cause additional splitting (coupling) of the signals for the adjacent aromatic proton, resulting in a doublet of doublets. The amino group protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. The methyl protons of the ester group will present as a sharp singlet, typically in the upfield region of the spectrum.
Predicted ¹H NMR Data: A definitive experimental spectrum for this compound is not available. The following table is a prediction based on the analysis of similar compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Doublet of Doublets | JH-F and JH-H |
| Aromatic-H | 6.5 - 7.0 | Doublet | JH-H |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |
| -OCH₃ | 3.7 - 3.9 | Singlet | - |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxyl groups. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to carbon-fluorine coupling, which is a key diagnostic feature.
Predicted ¹³C NMR Data: A definitive experimental spectrum for this compound is not available. The following table is a prediction based on the analysis of similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O (Ester) | 164 - 168 | Singlet |
| C-F | 150 - 160 | Doublet |
| C-Cl | 115 - 125 | Singlet |
| C-NH₂ | 140 - 150 | Singlet |
| Aromatic C-H | 110 - 130 | Singlet |
| Aromatic C-H | 100 - 110 | Doublet |
| Quaternary Aromatic C | 120 - 140 | Singlet |
| -OCH₃ | 50 - 55 | Singlet |
Advanced 2D NMR Experiments (e.g., COSY, HSQC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the two aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the signals for the aromatic C-H carbons and the methyl carbon by linking them to their corresponding, already assigned, proton signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Fingerprinting
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-O, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations. The N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The strong carbonyl (C=O) stretch of the ester group is expected around 1700-1730 cm⁻¹. The C-F and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1400 cm⁻¹.
Predicted IR Absorption Bands: A definitive experimental spectrum for this compound is not available. The following table is a prediction based on the analysis of similar compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is particularly effective for non-polar and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for observing the symmetric stretching of the aromatic ring and the C-Cl bond, which may show weak absorption in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis and confident identification of the compound's functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which are generated through controlled cleavage of the molecule. The molecular formula of the compound is C₈H₇ClFNO₂, corresponding to a molecular weight of approximately 203.60 g/mol . fluoropharm.comaromsyn.com
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this molecular weight. The presence of chlorine would also lead to a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern is predictable based on the functional groups present in the molecule (an ester, an amine, and a halogenated aromatic ring). Key fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion [M-31]⁺.
Loss of the methyl ester group (-COOCH₃): This α-cleavage would produce a fragment ion [M-59]⁺. miamioh.edu
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic esters. miamioh.edu
| Fragment Ion | m/z (Predicted) | Description |
|---|---|---|
| [M]⁺ | 203/205 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-31]⁺ | 172/174 | Loss of methoxy radical (•OCH₃) |
| [M-59]⁺ | 144/146 | Loss of carbomethoxy radical (•COOCH₃) |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms its elemental composition. This technique can measure m/z values to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. For this compound, the calculated monoisotopic mass is 203.014934 g/mol . epa.gov An HRMS measurement yielding a mass extremely close to this theoretical value provides high confidence in the assigned chemical formula, C₈H₇ClFNO₂. eurjchem.com
| Attribute | Value |
|---|---|
| Molecular Formula | C₈H₇ClFNO₂ |
| Calculated Monoisotopic Mass | 203.014934 |
| Measured Mass (Hypothetical) | 203.0151 |
| Mass Error (ppm) | < 5 ppm |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline form. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, Methyl 2-amino-5-chlorobenzoate, reveals key structural features that can be inferred. nih.gov In the crystal structure of this analog, the molecule is nearly planar. nih.govresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, forming chains within the crystal lattice. nih.govresearchgate.net An intramolecular hydrogen bond also exists between the amino group and the ester's carbonyl oxygen. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, influencing its solid-state properties.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Intermolecular Interactions | N-H···O hydrogen bonds | nih.gov |
| Molecular Geometry | Almost planar | nih.gov |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. Commercial batches of this compound typically specify a purity of 97% or 98% as determined by HPLC. fluoropharm.comchemicalbook.com A reverse-phase HPLC method is commonly used, where the compound is passed through a nonpolar stationary phase column. A polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) with an acid modifier, is used for elution. sielc.com The compound of interest will elute at a specific retention time, and its purity is calculated based on the area of its peak relative to the total area of all peaks in the chromatogram.
| Parameter | Example Value |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid |
| Retention Time (t_R) | 5.8 min |
| Peak Area % | 98.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.com This hyphenated technique is invaluable for impurity profiling. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the determination of the molecular weight of not only the main compound but also of minor impurities. This information is crucial for identifying process-related impurities or degradation products, even when they are present at very low levels. For LC-MS analysis, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid to ensure compatibility with the mass spectrometer. sielc.com
Computational Chemistry and Theoretical Modeling
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a small molecule like Methyl 5-amino-2-chloro-4-fluorobenzoate might interact with a protein target. nih.gov
In the context of drug design, molecular docking can be used to predict the binding mode and estimate the binding affinity of a ligand to a biological target, such as an enzyme or receptor. For a molecule like this compound, which is an intermediate in the synthesis of the herbicide Saflufenacil that inhibits the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme, docking studies could elucidate its interaction with the PPO active site. chemicalbook.com Such studies on related compounds, like 4-(2-chloroacetamido)benzoic acid derivatives, have been used to predict interactions with protein channels. researchgate.net The results of docking studies are often presented as a scoring function, which ranks different binding poses based on their predicted binding energy.
Illustrative Molecular Docking Scores for a Hypothetical Target
| Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| This compound | -7.8 | Arg128, Phe392, Ser275 |
| Related Inhibitor 1 | -8.2 | Arg128, Phe392, Tyr426 |
Note: The data in this table is illustrative and based on typical docking score ranges and interaction patterns for small molecule inhibitors.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. DFT studies have been performed on related molecules like 5-amino-2-chlorobenzoic acid to analyze their vibrational spectra. nih.gov
Conformational analysis using DFT can identify the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve rotating the bonds of the amino and ester functional groups to find the global minimum energy conformation. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological targets.
The electrostatic potential (ESP) map provides a visualization of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein.
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), gives insights into the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. audreyli.com
Predicted Electronic Properties from DFT (Illustrative)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: This data is hypothetical and represents typical values for similar aromatic compounds.
Molecular Dynamics (MD) Simulations in Related Systems
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. acs.org By simulating the movements of atoms and molecules, MD can reveal how a ligand-protein complex behaves in a more realistic, solvated environment. nih.gov While specific MD simulations for this compound are not documented, this technique is widely applied to understand the stability of ligand binding, conformational changes in the protein, and the role of water molecules in the binding site for various small molecule inhibitors. acs.orgnih.gov For example, MD simulations have been crucial in understanding the conformational selectivity of kinase inhibitors. acs.org
In Silico ADMET Prediction for Drug Design Applications
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery. audreyli.comnih.gov These computational models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties. mdpi.com This allows for the early identification of compounds with potentially poor ADMET profiles, saving time and resources. audreyli.com For a compound like this compound, various models could predict properties like oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. nih.gov
Illustrative In Silico ADMET Predictions
| Property | Prediction |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Non-mutagen |
Note: These predictions are illustrative and based on general expectations for a molecule with its structure.
Advanced Research Applications and Derivatization
Role as an Advanced Pharmaceutical Intermediate
The utility of Methyl 5-amino-2-chloro-4-fluorobenzoate as a pharmaceutical intermediate is significant. researchgate.net Its structure is a key component in the synthesis of more complex molecules designed for therapeutic use. Halogenated aminobenzoic acids are important building blocks in medicinal chemistry, and this compound is part of a class of chemicals explored for creating new drugs with enhanced properties.
Scaffold for Novel Drug Discovery
In the quest for new medicines, the concept of a molecular scaffold is fundamental. A scaffold is a core chemical structure upon which various modifications can be made to develop a family of related compounds. This compound serves as such a scaffold. Its substituted benzene (B151609) ring provides a rigid framework that can be systematically functionalized, allowing chemists to explore how different chemical groups in various positions affect interaction with biological targets. This systematic approach is crucial in identifying new drug candidates with improved efficacy and specificity.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds
This compound is a direct precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs). fluoropharm.com An API is the component of a drug that produces the intended health effect. The strategic placement of the amino, chloro, and fluoro groups on the benzene ring makes this compound a versatile intermediate for building the complex architectures of modern APIs. chemicalbook.com Its protected carboxylic acid group (a methyl ester) provides a latent reactive site that can be revealed later in a synthetic sequence, adding to its utility as a building block for bioactive molecules.
Precursor to Kinase Inhibitors and Antimicrobial Agents
The development of kinase inhibitors is a major focus in modern drug discovery, particularly for cancer therapy. acs.orged.ac.uk Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases. acs.orged.ac.uk Substituted aminopyrimidinylthiazole-carboxamides have been identified as potent Src/Abl kinase inhibitors, demonstrating the importance of amine-bearing heterocyclic structures in this field. researchgate.netnih.gov While direct synthesis of a commercial kinase inhibitor from this compound is not prominently documented, its structural motifs are relevant. For example, related chloro- and fluoro-substituted aminobenzoic acids are used to construct the core of various targeted therapies.
Similarly, in the search for new antimicrobial agents to combat rising drug resistance, novel chemical structures are essential. nih.gov Derivatives of benzenesulfonamides containing chloro-substituents have shown bacteriostatic activity against resistant strains like MRSA. nih.gov Furthermore, certain fluorinated benzoic acid analogs have been investigated for their potential to inhibit amino acid biosynthesis in pathogens like Mycobacterium tuberculosis, highlighting a strategy to starve the bacteria of essential nutrients. nih.gov The structural elements of this compound make it a plausible precursor for molecules designed with these antimicrobial strategies in mind.
Synthesis of Lactam Amino Acid Derivatives with Anti-Coagulant Activity (via related bromo analogs)
Research into related halogenated compounds provides a blueprint for potential applications. Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and its analogs are significant precursors for creating biologically active compounds. nih.gov These bromo-derivatives are valued for their ability to undergo substitution reactions, allowing for the attachment of various amino residues to build complex molecules, including those with potential therapeutic uses. nih.gov This chemistry, demonstrated with bromo-analogs, suggests that the chloro-substituent in this compound could potentially be targeted for similar synthetic strategies to create diverse molecular libraries.
Significance in Agrochemical Development
Beyond pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry. smolecule.com The precise combination of its functional groups is leveraged to produce highly effective and selective herbicides that are vital for modern agriculture.
Key Intermediate for Herbicide Synthesis (e.g., Saflufenacil)
One of the most prominent applications of this compound is in the production of the herbicide Saflufenacil. smolecule.comchemicalbook.com Saflufenacil belongs to the pyrimidinedione class of herbicides and is used to control a wide spectrum of broadleaf weeds in various crops. chemicalbook.com It functions by inhibiting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), which is essential for chlorophyll (B73375) synthesis in plants. chemicalbook.com The synthesis of Saflufenacil relies on this compound as a key starting material, demonstrating the compound's direct and critical role in producing a commercially significant agricultural product.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 141772-31-8 | chemicalbook.com |
| Molecular Formula | C₈H₇ClFNO₂ | chemicalbook.com |
| Molecular Weight | 203.6 g/mol | chemicalbook.com |
| Purity | ≥ 98% | fluoropharm.com |
| Primary Application | Synthetic Intermediate | |
Table 2: Related Compounds and Their Significance
| Compound Name | CAS Number | Distinctive Features | Primary Application Area | Source |
|---|---|---|---|---|
| 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 | Free carboxylic acid version of the title compound. | Herbicide and pharmaceutical synthesis. | |
| Saflufenacil | 372137-35-4 | A pyrimidinedione herbicide. | Broadleaf weed control in crops. | chemicalbook.com |
| Bromaminic acid | 116-81-4 | Bromo- and sulfonic acid-substituted anthraquinone. | Precursor for dyes and biologically active compounds. | nih.gov |
| 2-Amino-5-fluorobenzoic acid | 50649-81-5 | Anthranilate analogue. | Investigated for anti-tuberculosis activity. | nih.gov |
General Pesticide and Agricultural Chemical Manufacturing Intermediate
This compound is a significant intermediate in the production of various agricultural chemicals. Its structural precursor, 5-amino-2-chloro-4-fluorobenzoic acid, is a known building block for the synthesis of potent herbicides. researchgate.netnih.gov Specifically, this acid is utilized in the manufacturing of Saflufenacil, a pyrimidinedione-class herbicide that controls a wide range of broadleaf weeds by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme. nih.govgoogle.com
The methyl ester form, this compound, is typically synthesized from 2-chloro-4-fluoro-5-nitrobenzoic acid. The process involves an initial esterification of the carboxylic acid with methanol (B129727), followed by the reduction of the nitro group to an amine, often using a catalyst like palladium on carbon. mdpi.comchemicalbook.com This ester derivative is a crucial intermediate in multi-step syntheses where protection of the carboxylic acid is necessary to prevent unwanted side reactions. A derivative of this compound is listed as an intermediate in the pesticide, fertilizer, and other agricultural chemical manufacturing sectors, highlighting its role in the production of commercial agrochemicals. google.com
The reactivity of the amino group and the potential for nucleophilic substitution of the halogen atoms make this compound a valuable scaffold for creating a diverse range of pesticide candidates.
Design and Synthesis of Novel Derivatives
The chemical structure of this compound offers multiple avenues for derivatization, enabling researchers to systematically modify the molecule to explore its potential for new biological activities.
While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR are widely applied to structurally similar compounds, such as other anthranilic acid derivatives. These studies provide a framework for predicting how modifications to the core structure of this compound might influence its biological activity.
For instance, SAR studies on benzoxazinone (B8607429) derivatives, which can be synthesized from anthranilic acids, have shown that the nature and position of substituents on the phenyl ring significantly impact their inhibitory potential against enzymes like α-chymotrypsin. researchgate.netnih.gov Research indicates that the presence of a fluoro group can increase inhibitory potential compared to chloro or bromo substituents. nih.gov Furthermore, the position of electron-donating or withdrawing groups on an attached phenyl ring also affects the compound's activity. nih.gov
Similarly, extensive SAR studies have been conducted on quinazolinone derivatives, another class of compounds synthesized from anthranilic acid precursors. These studies have revealed that modifications to the quinazolinone scaffold can lead to potent herbicidal, antifungal, and antibacterial agents. mdpi.commdpi.comnih.govresearchgate.net For example, in a series of quinazolinone-phenoxypropionate hybrids, the type and position of substituents on the quinazolinone ring were found to have a significant effect on their herbicidal activity against various weed species. mdpi.com
These findings suggest that systematic derivatization of this compound, for example, by acylation of the amino group or by substitution at the halogen positions, could lead to the discovery of novel compounds with valuable agrochemical properties. The existing SAR data on related compounds provides a rational basis for designing new derivatives with enhanced efficacy and selectivity.
Table 1: Structure-Activity Relationship Insights from Related Compounds
| Compound Class | Precursor Type | Key SAR Findings | Potential Application |
|---|---|---|---|
| Benzoxazinones | Anthranilic Acids | - Fluoro substituents can enhance inhibitory activity. nih.gov - Position of ring substituents influences potency. nih.gov | Enzyme Inhibition |
| Quinazolinones | Anthranilic Acids | - Substituents on the quinazolinone ring affect herbicidal activity. mdpi.com - N-atom at the 6-position can enhance antifungal activity. mdpi.com | Herbicides, Fungicides |
| Anthranilic Acid Analogs | Anthranilic Acids | - Bioisosteric replacement of functional groups modifies antimycobacterial activity. mdpi.com | Antibacterials |
The bifunctional nature of this compound, containing both an amino group and a methyl ester, makes it an ideal starting material for the synthesis of various heterocyclic scaffolds. Many biologically active heterocyclic compounds, particularly those used in agriculture, are constructed from anthranilic acid and its esters.
One prominent class of heterocycles synthesized from anthranilic acid precursors are quinazolinones . mdpi.comnih.gov The general synthesis involves the acylation of the amino group of an anthranilic acid, followed by cyclization with a source of nitrogen, such as an amine or ammonia, to form the quinazolinone ring system. nih.gov Given that this compound is a substituted methyl anthranilate, it can serve as a direct precursor to novel, highly substituted quinazolinones with potential herbicidal or other pesticidal activities. researchgate.net
Another important heterocyclic system derivable from anthranilic acids are benzoxazinones . These are typically formed by reacting an anthranilic acid with an acyl chloride, followed by a cyclodehydration step. researchgate.netnih.gov The resulting benzoxazinone can then be further modified. The presence of the chloro and fluoro substituents on the benzene ring of this compound would lead to the formation of correspondingly substituted benzoxazinones, which could exhibit unique biological properties.
Furthermore, the amino group of this compound can be used to construct other fused heterocyclic systems. For example, reactions with appropriate reagents can lead to the formation of pyridopyrazines or other complex polycyclic structures that are of interest in agrochemical research. The synthesis of various fluorinated pyrimidines and pyrazoles from fluorinated precursors has been demonstrated, highlighting the utility of fluorinated building blocks in creating novel heterocyclic compounds. researchgate.net
The exploration of these synthetic routes allows for the transformation of this compound into a wide array of complex heterocyclic molecules, each with the potential for novel biological activity.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | General Synthetic Precursor | Key Reaction Type | Potential Application Area |
|---|---|---|---|
| Quinazolinones | Anthranilic Acid/Esters | Acylation and Cyclization with an amine | Herbicides, Fungicides, Pharmaceuticals mdpi.commdpi.com |
| Benzoxazinones | Anthranilic Acid | Acylation and Cyclodehydration | Enzyme Inhibitors, Synthetic Intermediates nih.govnih.gov |
| Pyrimidines/Pyrazoles | Aminobenzoates | Condensation/Cyclization Reactions | Agrochemicals, Pharmaceuticals researchgate.net |
Patent Literature and Commercial Aspects in Chemical Research
Analysis of Patented Synthetic Routes
The synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate is a subject of considerable interest in process chemistry, with patents often focusing on achieving high yield, purity, and cost-effectiveness. A predominant route detailed in chemical literature involves a two-step process starting from a nitro-substituted precursor.
A common patented strategy begins with the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid. This reaction is typically carried out by heating the acid in methanol (B129727) (CH3OH) with a catalytic amount of a strong acid like sulfuric acid (H2SO4). The subsequent and crucial step is the reduction of the nitro group (-NO2) to an amino group (-NH2) to yield the final product. Various reducing agents and conditions are employed to achieve this transformation efficiently.
One established method for this reduction is catalytic hydrogenation. This involves treating the nitro-intermediate, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, with hydrogen gas in the presence of a metal catalyst. chemicalbook.com Alternative reduction methods cited in related syntheses include the use of metal-acid systems, such as stannous chloride in hydrochloric acid or zinc in sulfuric acid, which are effective for converting nitroarenes to anilines. google.comgoogle.com
The table below summarizes a typical synthetic pathway.
| Step | Starting Material | Reagents | Product | Purpose |
| 1. Esterification | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol (CH3OH), Sulfuric acid (H2SO4) | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Conversion of the carboxylic acid to a methyl ester. |
| 2. Reduction | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Hydrogen (H2) with catalyst, or metal/acid (e.g., SnCl2/HCl) | This compound | Conversion of the nitro group to an amino group. |
This interactive table outlines a common synthetic route described in chemical literature.
Patenting of Derivatives and Their Specific Applications
The primary commercial value of this compound lies in its role as a precursor to high-value, patented derivatives. The parent acid, 5-amino-2-chloro-4-fluorobenzoic acid, is a key intermediate in the synthesis of the herbicide Saflufenacil. smolecule.com Saflufenacil belongs to the pyrimidinedione class of herbicides and functions by inhibiting the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme, which is essential for chlorophyll (B73375) synthesis in plants.
Patents in this area typically claim not just a single molecule but a broad class of compounds derived from this core structure. For example, the amino group of the benzoate (B1203000) can be modified to install complex side chains, leading to molecules with specific biological activities.
Another significant area of application is in pharmaceuticals. The scaffold provided by this compound is utilized in the discovery of new therapeutic agents. Patents have been filed for complex molecules derived from related chloro-fluorobenzoic acids that act as kinase inhibitors for the treatment of diseases like cancer. googleapis.comgoogle.com
The table below highlights key application areas for derivatives.
| Application Area | Derivative Class | Example of Final Product | Mechanism of Action |
| Agriculture | Pyrimidinediones | Saflufenacil | Inhibition of protoporphyrinogen IX oxidase (PPO) in weeds. |
| Pharmaceuticals | Kinase Inhibitors | Various developmental drugs | Inhibition of specific enzymes (e.g., tyrosine kinases) involved in cell signaling pathways. google.com |
| Agriculture | Sulfonylureas | N-[4-Chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]carbamic acid ethyl ester | Used as an intermediate in pesticide manufacturing. nih.gov |
This interactive table showcases the patented applications of derivatives synthesized from the target compound.
Trends in Industrial Production and Supply Chain of Related Intermediates
The industrial production of this compound and its precursors is directly linked to the market demand for the final products, particularly high-volume agricultural chemicals. The supply chain begins with the manufacturers of basic aromatic compounds and extends to specialized chemical companies that synthesize these complex intermediates.
The significance of this supply chain is evident from the production volumes of related compounds. For example, a derivative of the parent acid, used as a pesticide intermediate, was manufactured in the United States in quantities between 1,000,000 and 20,000,000 pounds annually between 2016 and 2019. nih.gov This large-scale production indicates a robust and well-established supply chain for the necessary building blocks, including the subject aminobenzoate.
The commercial availability of the parent compound, 5-amino-2-chloro-4-fluorobenzoic acid, from various chemical suppliers further points to its established role as a commercial intermediate. chemicalbook.com The supply chain is global, with manufacturers in different regions contributing to the availability of these key chemical building blocks for the life sciences industries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
